
Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Descripción general
Descripción
Ethyl 7-methoxy-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C12H12O4 . It appears as white to cream to pale yellow crystals or powder .
Molecular Structure Analysis
The molecular structure of Ethyl 7-methoxy-1-benzofuran-2-carboxylate is represented by the InChI Key SXCMZYVXJUJIDJ-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=CC2=CC=CC(OC)=C2O1 .Physical And Chemical Properties Analysis
Ethyl 7-methoxy-1-benzofuran-2-carboxylate has a molecular weight of 220.22 g/mol . It appears as white to cream to pale yellow crystals or powder . The melting point ranges from 83.0 to 93.0°C .Aplicaciones Científicas De Investigación
Natural Source and Bioactivity
Benzofuran compounds, including ethyl 7-methoxybenzofuran-2-carboxylate, are ubiquitous in nature . They have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications .
Anti-Hepatitis C Virus Activity
A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that ethyl 7-methoxybenzofuran-2-carboxylate could potentially be used in the development of therapeutic drugs for hepatitis C .
Anticancer Agents
Benzofuran compounds, including ethyl 7-methoxybenzofuran-2-carboxylate, have been developed and utilized as anticancer agents . For example, benzofuran-2-carboxylic acids bearing (chloromethyl)indoline or benzoyl nitrogen mustard as DNA-binding group are structural subunits of synthetic analogues of some natural antitumor agents .
Synthesis of Complex Benzofuran Derivatives
Ethyl 7-methoxybenzofuran-2-carboxylate can be used in the synthesis of complex benzofuran derivatives . A unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Modulation of H3 Receptors
Amide derivatives of halo-benzofuran-2-carboxylic acid, which could potentially include ethyl 7-methoxybenzofuran-2-carboxylate, have been found to be useful in the treatment of diseases associated with the modulation of H3 receptors .
Treatment of Psychiatric Disorders
7-piperazinylbenzofuran-2-carbxylic acid amides, which could potentially include ethyl 7-methoxybenzofuran-2-carboxylate, have been patented as partial agonists of 5-HT receptors . These compounds could be useful in the treatment of many psychiatric disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMZYVXJUJIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334598 | |
| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
CAS RN |
50551-58-1 | |
| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50551-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




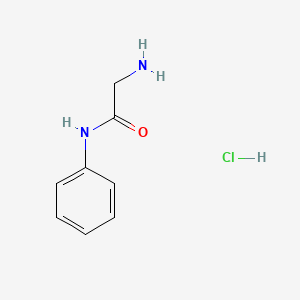
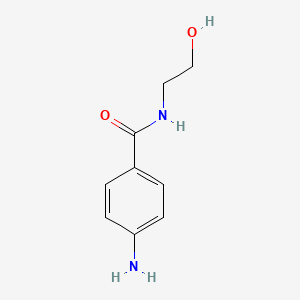
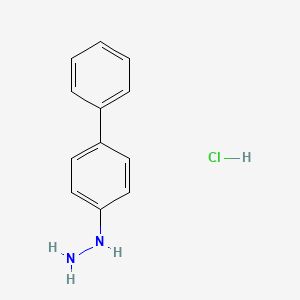

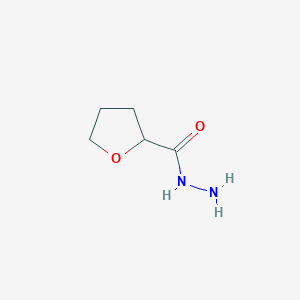
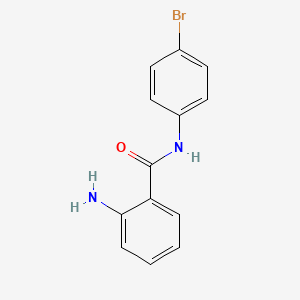


![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)

